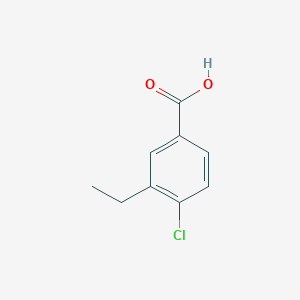

4-Chloro-3-ethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBWHXRCPBTVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Friedel Crafts Acylation:the Friedel Crafts Acylation of 1 Chloro 2 Ethylbenzene with an Acylating Agent E.g., Acetyl Chloride in the Presence of a Lewis Acid Catalyst E.g., Aluminum Trichloride, Alcl₃ Would Be a Primary Step. the Mechanism is a Classic Electrophilic Aromatic Substitution Eas .libretexts.orgfirst, the Lewis Acid Activates the Acylating Agent to Form a Highly Electrophilic Acylium Ion. This Electrophile is then Attacked by the Electron Rich Aromatic Ring to Form a Resonance Stabilized Carbocation Intermediate a Sigma Complex .study.comnih.govfinally, a Proton is Eliminated to Restore Aromaticity and Yield the Acylated Product. the Regioselectivity of This Reaction is Governed by the Directing Effects of the Existing Substituents. the Ethyl Group is an Ortho , Para Director, While the Chloro Group is Also an Ortho , Para Director, Though Deactivating. the Position of Acylation Depends on the Interplay of These Electronic and Steric Effects.

Optimization of this step is crucial for maximizing yield and selectivity. Key parameters to consider include the choice and amount of catalyst, the reaction temperature, time, and the ratio of reactants. beilstein-journals.orgnih.gov For example, studies on similar acylations have shown that using an equimolar amount of the aromatic substrate with 2.5 equivalents of AlCl₃ can provide high yields. beilstein-journals.org

| Parameter | Condition | Effect on Reaction | Rationale / Finding | Reference |

| Catalyst | Aluminum Trichloride (AlCl₃) | Essential for generating the acylium ion electrophile. | A strong Lewis acid is required for this C-C bond formation. | beilstein-journals.org |

| Catalyst Loading | 1.0 to 2.5 equivalents | Affects reaction rate and yield. | Decreasing catalyst amount can significantly lower the yield. Optimal amounts are often >1 equivalent. | beilstein-journals.org |

| Temperature | Room Temperature to Reflux | Influences reaction rate and potential side reactions. | Higher temperatures can speed up the reaction but may lead to by-products. | nih.gov |

| Reaction Time | 1 to 24 hours | Determines the extent of conversion to product. | Optimization is needed to ensure complete reaction without product degradation. | beilstein-journals.orgnih.gov |

| Solvent | Dichloromethane, Nitrobenzene, or Solvent-Free | Affects solubility, reaction rate, and environmental impact. | Solvent-free (mechanochemical) conditions are a viable green alternative. | beilstein-journals.org |

Oxidation:the Second Step Involves the Oxidation of the Alkyl Side Chain of the Ketone Intermediate to a Carboxylic Acid. a Common and Effective Method is Oxidation with Potassium Permanganate Kmno₄ , Which Selectively Oxidizes Alkyl Chains Attached to an Aromatic Ring As Long As There is at Least One Hydrogen on the Benzylic Carbon.libretexts.orgthe Reaction Typically Proceeds in Aqueous Solution Under Basic or Neutral Conditions, Followed by Acidification to Yield the Final Carboxylic Acid Product. Understanding the Stoichiometry and Controlling the Temperature Are Key to Preventing Over Oxidation or Other Side Reactions.

By systematically optimizing these steps and understanding the underlying mechanisms, a highly efficient and selective synthesis for 4-Chloro-3-ethylbenzoic acid and its analogues can be developed.

Structural Elucidation and Solid State Characterization of 4 Chloro 3 Ethylbenzoic Acid

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. Each technique provides a unique piece of the puzzle, from the carbon-hydrogen framework to the identification of functional groups and the precise molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

For 4-Chloro-3-ethylbenzoic acid, the ¹H-NMR spectrum would be expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the ethyl group. The ¹³C-NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

Predicted ¹H-NMR Data (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 - 8.1 | Doublet | 1H | Aromatic H (ortho to -COOH) |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | Aromatic H (ortho to -Cl, meta to -COOH) |

| ~7.4 - 7.6 | Doublet | 1H | Aromatic H (ortho to -Cl) |

| ~2.7 - 2.9 | Quartet | 2H | -CH₂-CH₃ |

Predicted ¹³C-NMR Data (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~171 - 173 | -COOH |

| ~142 - 144 | Aromatic C (-C-CH₂CH₃) |

| ~135 - 137 | Aromatic C (-C-Cl) |

| ~131 - 133 | Aromatic CH |

| ~130 - 132 | Aromatic CH |

| ~128 - 130 | Aromatic C (-C-COOH) |

| ~126 - 128 | Aromatic CH |

| ~25 - 27 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation are characteristic of the types of chemical bonds and functional groups present. For this compound, key absorptions would confirm the presence of the carboxylic acid and the substituted benzene (B151609) ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~3000-3100 | Medium | C-H Stretch | Aromatic |

| ~2850-2970 | Medium | C-H Stretch | Aliphatic (Ethyl) |

| ~1680-1710 | Strong | C=O Stretch | Carboxylic Acid |

| ~1550-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1210-1320 | Strong | C-O Stretch | Carboxylic Acid |

| ~1000-1100 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization. The molecular ion peak (M⁺) for this compound would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (184.62 g/mol ) nih.gov. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion (M⁺) |

| 169/171 | [M - CH₃]⁺ | Loss of a methyl radical |

| 155/157 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 139/141 | [M - COOH]⁺ | Loss of the carboxyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the benzene ring. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher one. The benzoic acid chromophore typically exhibits characteristic absorption bands that are influenced by the electronic effects of its substituents.

Predicted UV-Vis Absorption Data (in Ethanol (B145695) or Methanol)

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-210 | π → π* | Benzene Ring |

| ~230-250 | π → π* | Benzene Ring conjugated with C=O |

X-ray Crystallography and Crystal Structure Analysis

While spectroscopic methods provide data on the connectivity and functional groups of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

This technique involves passing X-rays through a high-quality single crystal of the compound. The diffraction pattern of the X-rays is used to calculate the positions of each atom in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles.

A search of the Cambridge Structural Database and other chemical literature did not yield a published crystal structure for this compound. If a suitable crystal were grown and analyzed, the resulting data would be presented in a crystallographic information file (CIF). Key findings would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice (e.g., monoclinic, P2₁/c).

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise measurements of all bond lengths (e.g., C-Cl, C=O, C-O, C-C) and angles.

Conformation: The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring.

Intermolecular Interactions: Benzoic acids typically form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact (O-H···O=C). Other interactions, such as π-π stacking or halogen bonding, might also be observed.

Supramolecular Interactions in the Crystalline State

The solid-state architecture of this compound is anticipated to be governed by a hierarchy of intermolecular interactions, including strong hydrogen bonds, weaker aromatic stacking, and potential halogen bonding. These interactions work in concert to form a thermodynamically stable crystalline structure.

The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. Consequently, the most dominant supramolecular interaction in the crystal structure of this compound is expected to be the formation of hydrogen-bonded dimers. In the vast majority of crystalline benzoic acids, the carboxylic acid moieties of two adjacent molecules interact via a pair of O-H···O hydrogen bonds, creating a characteristic centrosymmetric R22(8) ring motif.

Beyond the primary hydrogen bonding, the aromatic rings of this compound molecules are expected to engage in weaker, yet significant, π-π stacking interactions. These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent benzene rings. The precise nature of these interactions, whether face-to-face or offset, is influenced by the steric hindrance of the ethyl group and the electronic effects of the chloro substituent.

In many substituted benzoic acids, offset or slipped-stacking arrangements are favored over a direct face-to-face overlap to minimize electrostatic repulsion. The interplanar distances in such π-π stacked arrangements typically range from 3.3 to 3.8 Å. These interactions contribute to the cohesion of the crystal lattice, linking the hydrogen-bonded dimers into layers or more complex three-dimensional architectures.

The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction wherein a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). In the context of crystalline this compound, the chlorine atom could potentially form halogen bonds with the oxygen atoms of the carboxylic acid group of a neighboring molecule (Cl···O interactions).

The formation and strength of such halogen bonds are highly dependent on the specific crystal packing and the accessibility of suitable acceptor atoms. If present, these interactions would play a role in directing the supramolecular assembly, often competing with or complementing other weak interactions like C-H···O and C-H···π contacts. The characterization of halogen bonding would involve the analysis of interatomic distances, which would need to be shorter than the sum of the van der Waals radii of the participating atoms, and the linearity of the C-Cl···O angle.

Polymorphism and Anhydrous/Hydrate Forms

To date, there are no published studies detailing the existence of polymorphs or solvates (including hydrates) of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of the ethyl group and the potential for different arrangements of supramolecular interactions, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

The formation of hydrates, where water molecules are incorporated into the crystal lattice, is also a possibility, particularly if the compound is crystallized from aqueous solutions. These water molecules can participate in the hydrogen-bonding network, often bridging between the carboxylic acid groups or other functional groups of the host molecules. A systematic screening of crystallization conditions would be necessary to explore the potential for polymorphic and hydrated forms of this compound.

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive analytical technique for the characterization of crystalline solids. A PXRD pattern provides a unique "fingerprint" for a specific crystalline phase. For this compound, PXRD would be the primary method to identify the crystalline form of a bulk sample and to distinguish between different polymorphs, should they exist.

The diffraction pattern is a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ). The positions of the diffraction peaks are determined by the dimensions of the unit cell, while the intensities of the peaks are related to the arrangement of atoms within the unit cell. Therefore, each crystalline form of this compound would produce a distinct PXRD pattern.

In a research or quality control setting, the experimental PXRD pattern of a synthesized batch of this compound would be compared to a reference pattern (either from a known single crystal structure or a standard reference material) to confirm its phase identity and purity. Any significant differences in peak positions or the appearance of new peaks would suggest the presence of a different polymorph or an impurity.

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Ethylbenzoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of 4-Chloro-3-ethylbenzoic acid, enabling its conversion into several important classes of organic compounds.

Esterification Reactions and Ester Derivatives

The conversion of this compound to its corresponding esters is a fundamental transformation. This is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, the ester is often removed by distillation as it is formed. chemguide.co.ukchemguide.co.uk The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.ukmasterorganicchemistry.com

For instance, the reaction of this compound with ethanol (B145695) would yield ethyl 4-chloro-3-ethylbenzoate. This process is analogous to the formation of other esters from their parent carboxylic acids and alcohols. youtube.com

| Reactant 1 | Reactant 2 (Alcohol) | Ester Product |

|---|---|---|

| This compound | Methanol | Methyl 4-chloro-3-ethylbenzoate |

| This compound | Ethanol | Ethyl 4-chloro-3-ethylbenzoate |

| This compound | Propanol | Propyl 4-chloro-3-ethylbenzoate |

Amidation Reactions and Amide Derivatives

The synthesis of amides from this compound is another significant derivatization pathway. Direct amidation by reacting the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. lookchemmall.comnih.govmdpi.com Common methods involve the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate. nih.gov

One approach involves the in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for nucleophilic attack by an amine. nih.govresearchgate.net This method allows for the formation of amides under mild, room temperature conditions in good to excellent yields. nih.gov For example, reacting this compound with a primary amine such as aniline (B41778) in the presence of a suitable activating agent would produce the corresponding N-phenyl-4-chloro-3-ethylbenzamide.

A patent describes the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide starting from 3-nitro-4-chlorobenzoic acid, which is first converted to an activated ester with N,N'-diisopropyl carbodiimide (B86325) and 1-hydroxybenzotriazole, and then reacted with 3-chloro-2-methylaniline. google.com

| Reactant 1 | Reactant 2 (Amine) | Amide Product |

|---|---|---|

| This compound | Ammonia | 4-Chloro-3-ethylbenzamide |

| This compound | Methylamine | 4-Chloro-N-methyl-3-ethylbenzamide |

| This compound | Aniline | 4-Chloro-3-ethyl-N-phenylbenzamide |

Formation of Acyl Halides (e.g., Acid Chlorides)

The conversion of this compound into its acyl chloride, 4-chloro-3-ethylbenzoyl chloride, is a crucial step for synthesizing a variety of other derivatives, as acyl chlorides are highly reactive. This transformation is typically accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), or phosphorus(V) chloride (PCl₅). chemguide.co.uk

When using thionyl chloride, the reaction produces the acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which are easily removed from the reaction mixture. youtube.comkhanacademy.org The reaction of 4-ethylbenzoic acid with thionyl chloride, for instance, involves heating the mixture at reflux, followed by distillation to obtain the pure 4-ethylbenzoyl chloride. prepchem.com A similar procedure would be applicable to this compound.

| Carboxylic Acid | Reagent | Acyl Chloride Product | Byproducts |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 4-Chloro-3-ethylbenzoyl chloride | SO₂, HCl |

| This compound | Phosphorus(V) chloride (PCl₅) | 4-Chloro-3-ethylbenzoyl chloride | POCl₃, HCl libretexts.org |

| This compound | Phosphorus(III) chloride (PCl₃) | 4-Chloro-3-ethylbenzoyl chloride | H₃PO₃ |

Transformations Involving the Chloro Substituent

The chloro group attached to the aromatic ring of this compound opens up possibilities for carbon-carbon bond formation and other substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chloro substituent on the aromatic ring can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. wiley-vch.de The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a prominent example. wikipedia.orgyonedalabs.comyoutube.comlibretexts.org

In a typical Suzuki-Miyaura reaction, this compound (or its ester derivative to avoid interference from the acidic proton) would be reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.orgyoutube.com Although aryl chlorides are generally less reactive than aryl bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate their coupling. wiley-vch.de This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the benzoic acid ring. The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Methyl 4-chloro-3-ethylbenzoate | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile Source |

| Catalyst | Palladium(0) complex | Facilitates the reaction |

| Base | Sodium carbonate, Potassium phosphate | Activates the organoboron reagent |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers a pathway to replace the chloro substituent with a nucleophile. chemistrysteps.comyoutube.commasterorganicchemistry.com For SNA to occur, the aromatic ring generally needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. askfilo.com The carboxylic acid group is a deactivating group, and the ethyl group is a weak activating group, which makes direct SNA on this compound challenging under standard conditions.

However, under harsh conditions, such as high temperatures and pressures, or with very strong nucleophiles, substitution might be possible. pressbooks.pub An alternative mechanism, the elimination-addition (benzyne) mechanism, can also lead to nucleophilic substitution on aryl halides that are not activated towards the addition-elimination mechanism. chemistrysteps.comyoutube.com This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate. pressbooks.pub For this compound, treatment with a very strong base like sodium amide could potentially lead to the formation of a benzyne intermediate, which would then be attacked by a nucleophile.

| Mechanism | Key Intermediate | Requirement for Activating Groups | Typical Conditions |

|---|---|---|---|

| Addition-Elimination | Meisenheimer complex (resonance-stabilized carbanion) askfilo.com | Strong electron-withdrawing groups ortho/para to leaving group askfilo.com | Varies with substrate and nucleophile |

| Elimination-Addition (Benzyne) | Benzyne pressbooks.pub | Not strictly required | Very strong base (e.g., NaNH₂) chemistrysteps.com |

Reactions at the Ethyl Group

The ethyl substituent on the aromatic ring of this compound is a key site for chemical modification. The benzylic position, the carbon atom of the ethyl group directly attached to the benzene (B151609) ring, is particularly susceptible to certain reactions due to the stabilizing effect of the aromatic ring on reaction intermediates.

One of the most significant reactions of the ethyl group is its oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the entire ethyl side chain to a carboxylic acid group doubtnut.comtestbook.comlibretexts.orgmasterorganicchemistry.comdoubtnut.com. This reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon testbook.comlibretexts.org. The oxidation of this compound would, therefore, be expected to yield 4-chloro-1,3-benzenedicarboxylic acid. This transformation is useful for converting an ortho, para-directing alkyl group into a meta-directing carboxylic acid group, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions masterorganicchemistry.com.

Another important reaction at the ethyl group is side-chain halogenation. This reaction proceeds via a free radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical pw.livethemasterchemistry.compearson.com. N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions libretexts.orgpw.livelibretexts.org. The reaction is typically initiated by light or a radical initiator. In the case of this compound, benzylic bromination would yield 4-chloro-3-(1-bromoethyl)benzoic acid. This product can then serve as a versatile intermediate for further synthetic transformations.

| Reaction | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Oxidation | KMnO4, H2O, heat | 4-Chloro-1,3-benzenedicarboxylic acid | Aqueous solution, reflux |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 4-Chloro-3-(1-bromoethyl)benzoic acid | Inert solvent (e.g., CCl4), reflux |

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings wikipedia.org. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents savemyexams.comwikipedia.org. In this compound, the benzene ring is substituted with a carboxylic acid group, a chloro group, and an ethyl group, each exerting its own directing effect.

The carboxylic acid group is a deactivating, meta-directing group youtube.comdoubtnut.com. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack, particularly at the ortho and para positions.

The chloro group is also deactivating due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because the lone pairs of electrons on the chlorine atom can be donated to the ring through resonance, stabilizing the cationic intermediate formed during ortho and para attack pressbooks.pubmasterorganicchemistry.comvedantu.comdoubtnut.com.

The ethyl group, being an alkyl group, is an activating, ortho, para-director. It donates electron density to the ring through an inductive effect, thereby increasing its reactivity towards electrophiles.

The interplay of these directing effects determines the position of substitution on the this compound ring. The activating effect of the ethyl group is likely to be counteracted by the deactivating effects of the chloro and carboxylic acid groups. The carboxylic acid group will strongly direct incoming electrophiles to the positions meta to it (C5 and C1). The ethyl group directs to its ortho and para positions (C2, C4, and C6), while the chloro group directs to its ortho and para positions (C1 and C5).

Given the strong meta-directing effect of the carboxylic acid group and the deactivation of the ring, electrophilic substitution on this compound is expected to be challenging and may require harsh reaction conditions. The most likely position for substitution would be at C5, which is meta to the carboxylic acid and ortho to the chloro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. Friedel-Crafts reactions, both alkylation and acylation, are generally not successful on strongly deactivated rings such as benzoic acid and its derivatives wikipedia.orgsigmaaldrich.comorganic-chemistry.orglibretexts.orglibretexts.org.

| Reaction | Reagent(s) | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 4-Chloro-3-ethyl-5-nitrobenzoic acid | Substitution at the position meta to the strongly directing carboxylic acid group. |

| Bromination | Br2, FeBr3 | 5-Bromo-4-chloro-3-ethylbenzoic acid | Substitution at the position meta to the strongly directing carboxylic acid group. |

| Sulfonation | Fuming H2SO4 | 4-Chloro-3-ethyl-5-sulfobenzoic acid | Substitution at the position meta to the strongly directing carboxylic acid group. doubtnut.comaakash.ac.inmasterorganicchemistry.com |

It is important to note that the actual product distribution in these reactions can be influenced by steric hindrance and the specific reaction conditions employed. Experimental studies would be necessary to definitively determine the regioselectivity and yields of these transformations.

Role of 4 Chloro 3 Ethylbenzoic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Molecules

The structural framework of 4-Chloro-3-ethylbenzoic acid is frequently incorporated into advanced organic molecules, particularly those designed for applications in the pharmaceutical and agrochemical sectors. Substituted benzoic acids are fundamental intermediates, and the specific substitution pattern of this compound offers a unique combination of features for molecular design.

For instance, related chlorobenzoic acid derivatives are crucial in the synthesis of modern agrochemicals, including insect growth regulators and herbicides. Patents reveal that compounds like 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid are developed as insect growth regulators, highlighting the utility of the chlorophenyl moiety in creating bioactive molecules. google.com Similarly, other halogenated benzoic acids, such as 2-chloro-5-bromobenzoic acid, serve as starting materials for key intermediates in the synthesis of pharmaceuticals like the SGLT-2 inhibitor Ertugliflozin. google.com Furthermore, 4-chloromethyl benzoic acid derivatives are patented as intermediates for anti-cancer agents, underscoring the importance of this structural class in medicinal chemistry. google.com

While direct public-domain examples for this compound are specific to proprietary development, its structural analogy to these vital intermediates demonstrates its high potential as a precursor for novel, high-value molecules in these industries. The carboxylic acid handle allows for amide bond formation or other coupling reactions, while the chloro and ethyl groups fine-tune the biological activity and physical properties of the final product.

Utility in the Development of Functional Polymer Materials

In materials science, functionalized benzoic acids are valuable monomers for the synthesis of advanced polymers with tailored properties. The carboxylic acid group of this compound allows it to be incorporated into polymer backbones, particularly in polyesters and polyamides.

One significant class of polymers is poly(ester amide)s (PEAs), which combine the favorable mechanical properties of polyamides with the biodegradability of polyesters. rsc.org The synthesis of PEAs often involves the polycondensation of monomers containing both ester and amide linkages, or the reaction of diacids with amino-alcohols. whiterose.ac.uk this compound can be envisioned as a modifying monomer in such systems. By converting its carboxylic acid to an ester and then reacting it with a diamine, or by forming an amide and then reacting with a diol, it can be integrated into the polymer chain. The presence of the halogenated aromatic ring can enhance thermal stability and modify the solubility of the resulting polymer.

Furthermore, benzoic acid derivatives can be used to create functional surfaces on materials. For example, copolymers can be synthesized with reactive pendant groups which are then modified to introduce carboxylic acid functionality. nih.gov These acid groups can then be used to tether other molecules. The specific substituents on this compound—the chloro and ethyl groups—can influence the polymer's physical properties, such as its glass transition temperature and hydrophobicity, making it a useful component for creating specialty polymers for specific applications.

Intermediate for Complex Heterocyclic Systems (e.g., Benzimidazoles, Isoquinolones, Oxadiazoles)

This compound is a key starting material for the synthesis of a variety of important heterocyclic scaffolds that are prevalent in medicinal chemistry. The carboxylic acid moiety is readily converted into other functional groups, enabling cyclization reactions to form these complex ring systems.

Benzimidazoles: The benzimidazole nucleus is a privileged scaffold in drug discovery. A common method for its synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. By using this compound in this reaction, 2-(4-chloro-3-ethylphenyl)-1H-benzimidazole can be synthesized, incorporating the specific substitution pattern of the starting material into the final heterocyclic product.

Isoquinolones: The isoquinolone core is present in many natural products and pharmacologically active compounds. Modern synthetic methods, often involving transition-metal catalysis, enable the construction of this scaffold from simpler starting materials. For example, rhodium- or ruthenium-catalyzed C-H activation and annulation reactions can couple benzoic acids with alkynes or other partners to form the isoquinolone ring system. Employing this compound as the substrate in these reactions would yield isoquinolones bearing the 4-chloro-3-ethylphenyl group, providing a route to novel derivatives.

Oxadiazoles: The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups and is often used in medicinal chemistry to improve metabolic stability and pharmacokinetic properties. A standard synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles begins with a carboxylic acid. The acid is first converted to its corresponding acid hydrazide, typically by reaction with hydrazine after activation (e.g., as an ester). This acid hydrazide is then cyclized with another carboxylic acid derivative or dehydrated to form the oxadiazole ring. Using this compound as the starting point provides access to a wide array of 1,3,4-oxadiazoles containing the 4-chloro-3-ethylphenyl substituent.

Table 2: Heterocyclic Systems Derived from Benzoic Acids

| Heterocyclic System | General Synthetic Strategy from Benzoic Acid | Resulting Moiety from this compound |

| Benzimidazole | Condensation with an o-phenylenediamine (Phillips-Ladenburg reaction). | 2-(4-chloro-3-ethylphenyl) |

| Isoquinolone | Transition-metal-catalyzed C-H activation and annulation with a coupling partner. | N- or C-linked (4-chloro-3-ethylphenyl) |

| 1,3,4-Oxadiazole | Conversion to acid hydrazide followed by cyclization/dehydration. | 2-(4-chloro-3-ethylphenyl) |

Contribution to Analog Libraries for Comprehensive Chemical Structure-Reactivity Relationship Studies

In modern drug discovery and materials science, the systematic synthesis of compound libraries is essential for conducting structure-activity relationship (SAR) and structure-property relationship (SPR) studies. researchgate.net These studies involve creating a series of related molecules (analogs) to probe how specific structural modifications affect a compound's biological activity or physical properties. iomcworld.comdrugdesign.org

This compound is an excellent building block for such analog libraries due to its distinct substitution pattern. The benzoic acid core provides a consistent scaffold and a reactive handle for diversification. The substituents at the 3- and 4-positions allow for a systematic exploration of chemical space:

The Chloro Group: As an electron-withdrawing group, it influences the acidity of the carboxylic acid and can participate in halogen bonding. Its presence significantly alters the electronic distribution of the aromatic ring.

The Ethyl Group: This alkyl group provides steric bulk and increases lipophilicity (hydrophobicity), which can be critical for interactions with biological targets or for controlling solubility in polymer systems.

Table 3: Role of Substituents in SAR/SPR Studies

| Substituent on Benzoic Acid | Property Modified | Impact on Molecular Interactions and Properties |

| -Cl (Chloro) | Electronics, Polarity | Electron-withdrawing; can participate in halogen bonding; modifies pKa. |

| -CH₂CH₃ (Ethyl) | Sterics, Lipophilicity | Increases steric hindrance; increases hydrophobicity (logP). |

| -COOH (Carboxyl) | Reactivity, H-bonding | Provides a reactive site for diversification; acts as H-bond donor/acceptor. |

Advanced Analytical Methodologies for Quantification and Purity Assessment of 4 Chloro 3 Ethylbenzoic Acid

Chromatographic Method Development and Validation

Chromatographic techniques are central to the separation and analysis of 4-Chloro-3-ethylbenzoic acid from its starting materials, intermediates, and potential impurities. The development and validation of these methods are governed by international guidelines, such as those from the International Conference on Harmonisation (ICH), ensuring the reliability and reproducibility of the results. ekb.eg

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Method development in RP-HPLC for this compound involves the careful selection of a stationary phase, typically a C18 or C8 column, and a mobile phase. ekb.egthaiscience.info The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). thaiscience.infoupb.ro The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and, consequently, its retention on the column. Isocratic or gradient elution can be employed to achieve optimal separation of the target compound from any impurities. ekb.eg

Detection is most commonly performed using a UV-Vis detector, often a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its wavelength of maximum absorbance and can also provide information about the purity of the peak. ekb.egthaiscience.info

Validation of an HPLC method for this compound would include the assessment of parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, in accordance with ICH guidelines. longdom.orgsemanticscholar.org

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to exhibit peak tailing. researchgate.net To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar derivative, such as a methyl or silyl ester. researchgate.net

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical, with common stationary phases including polysiloxanes of varying polarity. A flame ionization detector (FID) is a common detector for the quantification of organic compounds, while a mass spectrometer (MS) can be used for identification. researchgate.net

Method validation for a GC method would follow similar principles to HPLC validation, ensuring the method is suitable for its intended purpose.

Table 2: Representative GC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate alongside the starting materials and, if available, the product standard, the consumption of reactants and the formation of the product can be qualitatively assessed over time. sigmaaldrich.comyoutube.com

For benzoic acid derivatives, silica gel plates are commonly used as the stationary phase. researchgate.net The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve good separation between the spots of the different components. sigmaaldrich.com For instance, a mixture of a non-polar solvent like toluene or hexane and a more polar solvent like ethyl acetate or ethanol (B145695) is often used. sigmaaldrich.com After development, the spots are visualized, typically under UV light at 254 nm, as aromatic compounds like this compound absorb UV radiation. sigmaaldrich.com The retention factor (Rf) value of each spot can be calculated to aid in identification.

Spectrophotometric Quantification Techniques (e.g., UV-Vis Spectrophotometry)

UV-Vis spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ugm.ac.id Aromatic compounds, including this compound, exhibit characteristic UV absorbance due to their conjugated systems.

For quantification, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its wavelength of maximum absorbance (λmax). upb.ro The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, based on the Beer-Lambert law.

While UV-Vis spectrophotometry is a simple and cost-effective technique, its selectivity can be limited, as other compounds in the sample matrix may also absorb at the same wavelength. upb.ro Therefore, it is often used for the analysis of relatively pure samples or in conjunction with a separation technique like HPLC.

Coupled Analytical Techniques (e.g., LC-MS, GC-MS)

Coupled, or hyphenated, analytical techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including this compound. After separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. rsc.org LC-MS can provide the molecular weight of the compound and, with tandem mass spectrometry (LC-MS/MS), can also provide structural information through fragmentation patterns, which is invaluable for the identification of unknown impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds. As with GC, this compound would likely require derivatization prior to analysis. The GC separates the components of the sample, which are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. researchgate.net GC-MS provides detailed information about the molecular structure of the analyte and is a powerful tool for impurity profiling. shimadzu.com

Emerging Research Avenues and Future Perspectives for 4 Chloro 3 Ethylbenzoic Acid

Exploration of Underinvestigated Chemical Transformations and Derivatizations

The reactivity of 4-Chloro-3-ethylbenzoic acid is largely defined by its carboxylic acid functional group and the substituted benzene (B151609) ring. While standard reactions like esterification and amidation are predictable, a significant area for future research lies in exploring less conventional transformations. Research into the derivatization of analogous compounds, such as 4-chloro-3-nitrobenzoic acid, often involves reactions to form esters or amides as precursors to more complex molecules. For instance, 4-chloro-3-nitrobenzoic acid is converted to its ethyl ester by reacting it with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. A similar approach could be applied to this compound.

Future investigations could focus on:

Cross-Coupling Reactions: The carbon-chlorine bond offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Exploring these reactions would enable the introduction of a wide range of substituents, creating a library of novel compounds with potentially interesting biological or material properties.

Advanced Halogenation Chemistry: Selective functionalization of the aromatic ring at positions other than those already substituted could yield multifunctional building blocks. This includes exploring electrophilic aromatic substitution reactions under precisely controlled conditions to add further functional groups.

Ortho-Lithiation: Directed ortho-lithiation could provide a route to introduce substituents adjacent to the ethyl or chloro groups, leveraging their directing capabilities to achieve regioselective synthesis of complex derivatives.

Decarboxylative Coupling: Modern synthetic methods involving the decarboxylative coupling of the carboxylic acid group could be investigated to form new carbon-carbon or carbon-heteroatom bonds, offering an alternative to traditional cross-coupling strategies.

Design and Synthesis of Novel Materials Utilizing this compound as a Building Block

Benzoic acid derivatives are fundamental components in the synthesis of advanced materials, including liquid crystals and metal-organic frameworks (MOFs). The specific substitution pattern of this compound could impart unique properties to such materials.

Liquid Crystals: Unsymmetrical bent-core compounds, often derived from substituted benzoic acids, are known to exhibit interesting mesomorphic properties. The synthesis of liquid crystals incorporating this compound could be a fruitful area of research. For example, related structures are synthesized by converting the carboxylic acid to an acyl chloride, followed by esterification with substituted phenols. This modular synthesis allows for the fine-tuning of molecular shape and electronic properties, which are critical for liquid crystal behavior.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, forming porous MOFs. These materials have applications in gas storage, separation, and catalysis. The chloro and ethyl substituents on the aromatic ring of this compound would project into the pores of the MOF, influencing its size, shape, and chemical environment. This could lead to materials with tailored selectivity for specific guest molecules. Research on similar ligands like 4-chlorobenzoic acid has shown their utility in creating luminescent lanthanide complexes.

Polymers and Polyamides: As a difunctional monomer (after potential modification), it could be incorporated into high-performance polymers. The rigidity of the benzene ring and the presence of the chloro- and ethyl- groups could enhance thermal stability and modify the solubility and mechanical properties of the resulting polymers.

Catalyst Design for Specific Transformations Involving this compound

The development of catalysts tailored for reactions involving this compound could significantly enhance its synthetic utility.

Selective Dehalogenation Catalysts: While the C-Cl bond is a useful synthetic handle, its selective removal is also important. Research could focus on developing catalysts for hydrodechlorination that are highly selective and operate under mild conditions, leaving other functional groups intact.

Catalysts for C-H Activation: Designing catalysts for the direct C-H activation of the aromatic ring would provide a more atom-economical route to functionalized derivatives compared to traditional methods. This is a cutting-edge area of synthesis that could unlock new chemical space.

Biocatalysts: The use of enzymes for the transformation of chlorobenzoic acids is an emerging field. For example, bacterial strains have been identified that can degrade 4-chlorobenzoic acid. nih.gov Future work could involve engineering or discovering enzymes that can perform specific, enantioselective transformations on this compound or its derivatives, offering a green chemistry approach to synthesis.

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery.

Predicting Reactivity and Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, determine activation energies, and predict the regioselectivity of various chemical transformations. This would be particularly valuable for understanding the outcomes of complex reactions like cross-coupling or directed metallation.

Modeling Material Properties: Computational models can predict the properties of materials derived from this compound. For instance, molecular dynamics simulations could be used to predict the phase behavior of potential liquid crystals, while Grand Canonical Monte Carlo simulations could predict the gas sorption properties of hypothetical MOFs.

Solubility Prediction: Models like the Abraham solvation parameter model can be used to predict the solubility of the compound in various organic solvents, which is crucial for designing synthetic procedures and purification protocols. researchgate.net This model uses calculated solute descriptors to correlate solubility across different solvent systems. researchgate.net

Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol nih.gov |

| XLogP3 | 2.9 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

| Exact Mass | 184.0291072 Da nih.gov |

| Monoisotopic Mass | 184.0291072 Da nih.gov |

| Polar Surface Area | 37.3 Ų nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-3-ethylbenzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of chlorinated benzoic acid derivatives typically involves electrophilic aromatic substitution. For example, chlorination of 3-ethylbenzoic acid using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperature (e.g., 40–60°C) and pressure can yield the target compound. Reaction optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane or acetic acid), and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How should researchers handle and dispose of this compound safely in laboratory settings?

- Methodological Answer : Follow standard safety protocols for chlorinated aromatic compounds: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Waste should be segregated into halogenated organic waste containers and disposed of via licensed hazardous waste management services. Neutralization with alkaline solutions (e.g., NaOH) may reduce reactivity before disposal .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and chloro groups at positions 3 and 4).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 198.6 g/mol) and fragmentation patterns consistent with chloro-ethyl substitution .

Q. How can single-crystal X-ray diffraction be applied to confirm the molecular structure of this compound?

- Methodological Answer : Crystallize the compound using slow evaporation in a solvent like ethanol or ethyl acetate. Data collection using a diffractometer (e.g., Bruker D8 Venture) and structure refinement via software like SHELXL or WinGX ensures accurate determination of bond lengths, angles, and packing interactions. Thermal ellipsoid plots validate spatial arrangements of substituents .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations predict the electronic and thermochemical properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to compute molecular orbitals, electrostatic potentials, and thermodynamic parameters (e.g., enthalpy of formation). Compare results with experimental data (e.g., calorimetry) to validate accuracy. Advanced workflows may include solvent effects via PCM models or transition-state analysis for reactivity studies .

Q. What strategies are effective for designing derivatives of this compound to explore structure-activity relationships (SAR) in drug discovery?

- Methodological Answer : Modify the ethyl or chloro substituents to introduce bioisosteres (e.g., CF₃ for Cl) or functional groups (e.g., amides, esters). Synthesize derivatives via coupling reactions (e.g., EDC/HOBt for amidation) and screen for biological activity (e.g., enzyme inhibition). Computational docking (e.g., AutoDock Vina) can prioritize candidates by predicting binding affinities to target proteins .

Q. How can advanced chromatographic techniques resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Employ UPLC-MS with varied mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to assess purity and degradation products. Stability studies under stress conditions (heat, light, pH extremes) combined with kinetic modeling (e.g., Arrhenius plots) can identify degradation pathways. Cross-validate results using orthogonal methods like DSC for thermal behavior .

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound using cyclic voltammetry?

- Methodological Answer : Perform cyclic voltammetry in non-aqueous solvents (e.g., DMF with 0.1 M TBAPF₆) to observe redox peaks. The carboxylic acid group may show irreversible oxidation, while the chloro substituent influences electron-withdrawing effects. Correlate peak potentials with DFT-calculated HOMO/LUMO energies to elucidate electron-transfer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.